1-Naphthyl 4-methoxyphenylmethanol
Description
1-Naphthyl 4-methoxyphenylmethanol is a bifunctional aromatic alcohol featuring a naphthyl group (C₁₀H₇) and a 4-methoxyphenylmethanol moiety (C₈H₉O₂). The compound’s structure suggests applications in organic synthesis, pharmaceutical intermediates, and materials science, though specific studies on its reactivity and safety require extrapolation from related molecules .
Properties
Molecular Formula |
C18H16O2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(4-methoxyphenyl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C18H16O2/c1-20-15-11-9-14(10-12-15)18(19)17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18-19H,1H3 |
InChI Key |
QFHQSHKATWPEMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Methoxybenzyl Alcohol (CAS 105-13-5)
- Structure: (4-Methoxyphenyl)methanol.
- Molecular Formula : C₈H₁₀O₂.
- Molecular Weight : 138.16 g/mol.
- Key Properties: Solubility: Likely polar organic solvents (e.g., methanol, ethanol). Hazards: Skin/eye irritation; advised against prolonged contact .
- Applications : Intermediate in pharmaceuticals (restricted use due to safety concerns) .
Comparison: 1-Naphthyl 4-methoxyphenylmethanol differs in its extended aromatic system (naphthyl vs. phenyl), which may enhance lipophilicity and alter reactivity. The naphthyl group could increase molecular weight (~244 g/mol estimated) and influence UV/fluorescence properties, making it valuable in analytical chemistry or photochemical studies.
1-Naphthalenemethanol, 6-Methoxy- (CAS 61109-49-7)
- Structure: Naphthalene backbone with a methoxy group at position 6 and a methanol group.
- Molecular Formula : C₁₂H₁₂O₂.
- Molecular Weight : 188.22 g/mol.
- Key Properties: Functional Groups: Methanol (hydroxyl) and methoxy. Reactivity: Potential for esterification or etherification reactions .
Comparison: The positional isomerism (6-methoxy vs. 4-methoxyphenyl in the target compound) affects electronic distribution and steric hindrance. The 4-methoxyphenyl group in this compound may offer better conjugation for charge-transfer complexes compared to the 6-methoxy substitution.
2-(4-Methoxyphenyl)-1-Phenylethanol (CAS 20498-67-3)
- Structure: Ethanol backbone with 4-methoxyphenyl and phenyl groups.
- Molecular Formula : C₁₅H₁₆O₂.
- Molecular Weight : 228.29 g/mol.
- Key Properties: Stereochemistry: Chiral center at the ethanol carbon. Applications: Potential intermediate in fragrance or drug synthesis .
Comparison: The absence of a naphthyl group in this compound reduces aromatic stacking interactions compared to this compound. The latter’s naphthyl group could enhance binding affinity in supramolecular systems or receptor-based applications.
1-(4-Methoxyphenyliminomethyl)-2-Naphthol (CAS 1036-14-2)
- Structure : Schiff base with naphthol and 4-methoxyphenylimine groups.
- Molecular Formula: C₁₈H₁₅NO₂.
- Molecular Weight : 277.32 g/mol.
- Key Properties :
Comparison: Unlike the imine-containing analog, this compound lacks a nitrogen-based functional group, making it less suited for metal chelation but more stable under acidic conditions.
Data Table: Key Parameters of Comparable Compounds
Research Findings and Trends
- Synthetic Routes: highlights the use of naphthyl isocyanate and protected glycerol derivatives for synthesizing naphthyl-containing alcohols. Similar methods (e.g., Grignard reactions or Friedel-Crafts alkylation) could apply to this compound .
- Safety Profiles: 4-Methoxybenzyl alcohol’s hazards (skin/eye irritation) suggest that this compound may require similar precautions, though its larger size might reduce volatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
